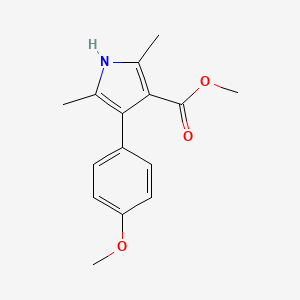![molecular formula C27H32N4 B11540510 4-{(Z)-[(2E)-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11540510.png)
4-{(Z)-[(2E)-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]methyl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-[(2E)-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]methyl}-N,N-dimethylaniline: is a complex organic compound. Let’s break down its features:
Molecular Formula: CHN
Average Mass: 412.570 Da
Monoisotopic Mass: 412.262695 Da
This compound belongs to the class of tertiary amines and features a dimethylamino group attached to a phenyl group. When pure, it is an oily, colorless liquid, although commercial samples often appear yellow .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a Schiff base reduction route. Specifically, it can be prepared by reducing a Schiff base formed between 4-aminomethyl-N,N-dimethylaniline and 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazole.
Reaction Conditions:: The reduction typically employs sodium borohydride (NaBH4) as a powerful reducing agent. NaBH4 selectively reduces the Schiff base without affecting other reducible substituents.
Chemical Reactions Analysis
Reactions::
Reduction: The key reaction involves the reduction of the Schiff base.
Supramolecular Interactions: The compound exhibits intermolecular hydrogen bonding and other secondary interactions.
Reduction: Sodium borohydride (NaBH).
Hydrogen Bonding: Intermolecular hydrogen bonding involving specific functional groups.
Major Products:: The major product is the reduced compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a starting material for the synthesis of other compounds, including azo dyes and dithiocarbamates.
Biology and Medicine: Its potential biological activities and pharmacological effects warrant further investigation.
Industry: It may have applications in materials science or catalysis.
Comparison with Similar Compounds
. These compounds share structural similarities but differ in substituents and functional groups.
Properties
Molecular Formula |
C27H32N4 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-[(Z)-[(E)-(6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H32N4/c1-31(2)22-14-11-19(12-15-22)18-28-30-26-10-6-9-23-24-17-21(20-7-4-3-5-8-20)13-16-25(24)29-27(23)26/h11-18,20,29H,3-10H2,1-2H3/b28-18-,30-26+ |
InChI Key |
SRQNOVRXHQWKQS-YLTQPQFKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N=C\2/CCCC3=C2NC4=C3C=C(C=C4)C5CCCCC5 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2CCCC3=C2NC4=C3C=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11540435.png)
![2,4-dimethyl-N-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11540439.png)
![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11540446.png)
![4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11540464.png)
![2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540472.png)
![N'-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide](/img/structure/B11540480.png)
![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate](/img/structure/B11540492.png)
![N'-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11540497.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11540501.png)
![4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11540506.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540517.png)
![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540519.png)
![2-(2-nitrophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11540526.png)
